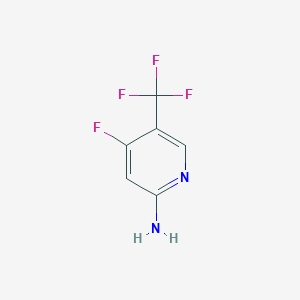

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-fluoro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZYKJKKHNWVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit biological activities that are valuable in drug development, particularly as potential anti-cancer agents and modulators of specific enzyme activities involved in disease processes. The compound's ability to modify biological activity makes it an essential building block for designing new therapeutic agents.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of 2-amino-4-fluoro-5-(trifluoromethyl)pyridine can inhibit cancer cell proliferation. For instance, studies focusing on its interaction with specific targets in cancer pathways have shown promising results in vitro, indicating potential for further development into effective cancer therapies.

Agrochemical Applications

Crop Protection

The compound is also utilized in agrochemicals, particularly as a precursor for the synthesis of herbicides and fungicides. The trifluoromethyl group enhances the bioactivity of these compounds, making them effective against various pests and diseases.

Case Study: Fluazinam

Fluazinam, a fungicide derived from trifluoromethylpyridine derivatives, has demonstrated high efficacy in controlling fungal pathogens in crops. The incorporation of the trifluoromethyl group significantly improves its fungicidal activity compared to traditional compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine varies depending on its application:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The physicochemical properties of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₆H₅F₄N₂.

Key Observations:

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) reduce steric hindrance and improve metabolic stability in the target compound .

- Amino Group: The amino group at position 2 facilitates hydrogen bonding, critical for interactions with enzymatic targets .

Challenges:

- Fluorine Introduction : Fluorination at position 4 may require specialized reagents (e.g., Selectfluor) or harsh conditions, complicating synthesis .

- Regioselectivity : Competing reactions (e.g., chlorination vs. fluorination) necessitate precise control .

Mechanistic Insights:

Biological Activity

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activity. This compound features an amino group at the 2-position, a fluorine atom at the 4-position, and a trifluoromethyl group at the 5-position of the pyridine ring. Its unique structure suggests a range of interactions with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

The molecular formula of 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is . Its structural characteristics contribute to its lipophilicity and metabolic stability, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 181.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | High (indicating lipophilicity) |

The biological activity of 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. This interaction profile suggests potential applications in inhibiting various enzymes and receptors.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit significant biological activities:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown enhanced antimicrobial properties. For instance, studies indicate that trifluoromethyl-substituted pyridines can inhibit bacterial growth by disrupting cellular processes .

- Anticancer Properties : Structural modifications in pyridine derivatives have led to compounds with selective cytotoxicity against cancer cell lines. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting tumor growth .

- Enzyme Inhibition : Inhibitors targeting nitric oxide synthase (nNOS) have been developed based on the 2-amino-pyridine scaffold, demonstrating that modifications at the 4-position can enhance selectivity and potency .

Case Studies

Several studies have explored the biological implications of similar compounds:

- Case Study 1 : A study on 2-amino-4-substituted pyridines reported that specific substitutions at the 4-position significantly affected their inhibitory activity against nNOS, suggesting that 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine may exhibit similar effects .

- Case Study 2 : A review on trifluoromethyl-containing drugs highlighted their role in enhancing drug efficacy and selectivity. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties, making them suitable candidates for further development .

Preparation Methods

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

The synthesis of 2-amino-4-(trifluoromethyl)pyridine involves a two-stage process:

Stage 1 : Reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in tetrahydrofuran and water at elevated temperatures (150°C) for several hours, typically in an autoclave.

Stage 2 : Dehalogenation of the resulting intermediate using hydrogen in the presence of a catalyst like palladium on activated carbon.

Challenges and Considerations

Reactivity and Selectivity

Fluorinated compounds often exhibit unique reactivity due to the fluorine atom's electronegativity. Selectivity in introducing the amino group while maintaining the fluorine atom in the desired position can be challenging.

Purification

Purification of fluorinated compounds can be complex due to their volatility and potential for forming impurities during synthesis.

Data and Research Findings

Given the lack of direct literature on 2-amino-4-fluoro-5-(trifluoromethyl)pyridine, we rely on insights from related compounds. For instance, the synthesis of 2-amino-4-(trifluoromethyl)pyridine typically yields around 71%.

| Compound | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| 2-Amino-4-(trifluoromethyl)pyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine | Ammonia, THF, H2O, 150°C, 6h; then H2, Pd/C, 100°C, 3h | 71.4% |

| Potential for 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine | Hypothetical fluorinated precursor | Fluorination, amination, dehalogenation (if needed) | Not reported |

Q & A

Q. What are the common synthetic routes for 2-amino-4-fluoro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example, starting from 4-fluoro-5-(trifluoromethyl)pyridine, a directed metalation strategy using LDA (lithium diisopropylamide) at −78°C can introduce the amino group at the 2-position . Optimization includes:

- Temperature control : Lower temperatures (−78°C to −40°C) minimize side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in amination steps .

- Solvent effects : THF or DMF enhances solubility of intermediates.

Yield Improvement : Reported yields vary from 45% to 78% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

Q. What purification strategies are effective for isolating 2-amino-4-fluoro-5-(trifluoromethyl)pyridine?

Methodological Answer:

- Recrystallization : Use hexane/ethyl acetate (3:1) to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (0%–30% EtOAc in hexane) resolves polar byproducts .

- HPLC : For high-purity applications (>98%), reverse-phase C18 columns with acetonitrile/water (pH 2.5) achieve baseline separation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of fluorine and trifluoromethyl groups?

Methodological Answer: Regioselectivity is influenced by:

- Directing groups : Pyridine N-oxide intermediates direct electrophilic substitution to the 5-position .

- Metalation strategies : LDA at −78°C selectively deprotonates the 2-position for subsequent fluorination .

- Steric effects : Bulky substituents (e.g., CF₃) hinder undesired substitutions at adjacent positions .

Case Study : Use of 3-chloro-5-(trifluoromethyl)pyridine as a precursor ensures amination occurs exclusively at the 2-position due to electronic and steric factors .

Q. What challenges arise when using this compound in medicinal chemistry applications, and how can they be addressed?

Methodological Answer: Challenges :

- Metabolic instability : The CF₃ group may undergo oxidative defluorination.

- Solubility limitations : Poor aqueous solubility (logP ≈ 2.5) hinders bioavailability .

Solutions : - Prodrug strategies : Phosphonate ester derivatives improve solubility .

- Structural analogs : Replacing CF₃ with CHF₂ retains electronic effects while enhancing metabolic stability .

Q. How should contradictory data in literature (e.g., varying synthetic yields or spectral assignments) be resolved?

Methodological Answer:

- Reproducibility checks : Validate reaction conditions (e.g., moisture levels in LDA reactions) .

- Advanced characterization : Use 2D NMR (HSQC, HMBC) to confirm ambiguous signal assignments .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.